1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazol-3-amine
Overview
Description
1-[[2-(Trimethylsilyl)ethoxy]methyl]-1H-pyrazol-3-amine is an organosilicon compound that has garnered attention in various fields of scientific research. This compound is characterized by the presence of a trimethylsilyl group, which imparts unique chemical properties, making it valuable in synthetic chemistry and other applications.
Mechanism of Action
Target of Action
Similar compounds like 2-(trimethylsilyl)ethoxymethyl chloride (sem-cl) are widely used reagents for the preparation of protection groups for amines, alcohols, phenols, and carboxy groups . The nitrogen of amides and sulfonamides groups are also protected by using SEM-Cl reagent .
Mode of Action
The compound likely interacts with its targets by forming a protective group. This is based on the known behavior of similar compounds, such as 2-(Trimethylsilyl)ethoxymethyl chloride, which is used to protect amines, alcohols, phenols, and carboxy groups .
Biochemical Pathways
The compound likely plays a role in the synthesis of other compounds, given its potential use as a protecting group for various functional groups .
Action Environment
It’s worth noting that similar compounds, such as 2-(trimethylsilyl)ethoxymethyl chloride, are sensitive to moisture .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazol-3-amine typically involves the reaction of 1H-pyrazol-3-amine with 2-(trimethylsilyl)ethoxymethyl chloride. The reaction is carried out in the presence of a base such as triethylamine to facilitate the substitution reaction. The reaction conditions generally include:
- Solvent: Anhydrous tetrahydrofuran (THF)
- Temperature: Room temperature to 0°C
- Reaction Time: Several hours to overnight
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
1-[[2-(Trimethylsilyl)ethoxy]methyl]-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyrazole ring.
Deprotection: The trimethylsilyl group can be removed using fluoride ions, such as tetrabutylammonium fluoride, to yield the free hydroxyl group.
Common Reagents and Conditions
Substitution: Reagents like alkyl halides and bases (e.g., sodium hydride) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Deprotection: Tetrabutylammonium fluoride in anhydrous solvents like THF.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection yields the free hydroxyl derivative, while substitution reactions can introduce various functional groups onto the pyrazole ring.
Scientific Research Applications
1-[[2-(Trimethylsilyl)ethoxy]methyl]-1H-pyrazol-3-amine has several applications in scientific research:
Chemistry: Used as a protecting group for hydroxyl and amino groups in organic synthesis.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its role in the development of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
2-(Trimethylsilyl)ethoxymethyl chloride: Used as a precursor in the synthesis of 1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazol-3-amine.
Trimethylsilyl ethers: Commonly used protecting groups in organic synthesis.
1-[[2-(Trimethylsilyl)ethoxy]methyl]-1H-imidazole: Similar in structure and used for protecting imidazole derivatives.
Uniqueness
This compound is unique due to its specific combination of the pyrazole ring and the trimethylsilyl protecting group. This combination imparts distinct chemical properties, making it valuable in various synthetic applications where selective protection and deprotection are required.
Properties
IUPAC Name |
1-(2-trimethylsilylethoxymethyl)pyrazol-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3OSi/c1-14(2,3)7-6-13-8-12-5-4-9(10)11-12/h4-5H,6-8H2,1-3H3,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INNWNVHAODOBFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCOCN1C=CC(=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N3OSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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